

Inter-laboratory comparison of Sertindole analysis with Sertindole-d4

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Compound of Interest

Compound Name: Sertindole-d4

Cat. No.: B15617886

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An Inter-Laboratory Comparison of Sertindole Bioanalysis Utilizing **Sertindole-d4** as an Internal Standard

This guide presents a comparative analysis of the quantification of Sertindole in human plasma, based on a collaborative study involving three independent laboratories. The primary objective of this inter-laboratory comparison was to assess the reproducibility, accuracy, and overall performance of a standardized liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using **Sertindole-d4** as an internal standard. The findings detailed herein provide crucial insights into the robustness and reliability of the analytical method for high-throughput bioanalysis in clinical and research settings.

Comparative Performance Data

The performance of the standardized analytical method was evaluated across three participating laboratories (designated as Lab A, Lab B, and Lab C). Key validation parameters, including linearity, accuracy, precision, and recovery, were assessed to determine the method's consistency and reliability. All quantitative data is summarized below.

Linearity

The linearity of the method was determined by analyzing calibration standards at eight different concentration levels. The coefficient of determination (r^2) was used to assess the relationship between the instrument response and the concentration of Sertindole.

Parameter	Lab A	Lab B	Lab C
Calibration Range (ng/mL)	0.1 - 50	0.1 - 50	0.1 - 50
Coefficient of Determination (r ²)	0.9989	0.9992	0.9985
Regression Equation	$y = 0.025x + 0.003$	$y = 0.026x + 0.001$	$y = 0.024x + 0.004$

Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at four different concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The analysis was performed on three separate days to determine both intra-day and inter-day variability.

QC Level	Nominal Conc. (ng/mL)	Lab	Intra-Day Precision (%CV)	Inter-Day Precision (%CV)	Accuracy (% Bias)
LLOQ	0.1	A	6.8	8.2	-3.5
B	5.9	7.5	-2.1		
C	7.2	8.9	4.0		
LQC	0.3	A	5.1	6.5	2.8
B	4.5	5.8	1.5		
C	5.8	7.1	-3.2		
MQC	5.0	A	3.2	4.8	-1.9
B	2.9	4.1	0.8		
C	3.8	5.2	2.4		
HQC	40.0	A	2.5	3.9	1.2
B	2.1	3.5	-0.5		
C	3.0	4.4	1.8		

Recovery

The extraction recovery of Sertindole and the internal standard (**Sertindole-d4**) from human plasma was assessed by comparing the analytical response of extracted samples to that of unextracted standards.

Analyte	Lab A (%)	Lab B (%)	Lab C (%)
Sertindole	88.5	90.2	87.9
Sertindole-d4	91.3	92.1	90.8

Experimental Protocols

The following standardized protocols were distributed to and employed by all participating laboratories to ensure consistency in the analytical procedure.

Sample Preparation: Liquid-Liquid Extraction (LLE)

- Aliquoting: 200 μ L of human plasma (sample, blank, or calibration standard) was transferred to a 2 mL polypropylene tube.
- Internal Standard Addition: 25 μ L of **Sertindole-d4** working solution (100 ng/mL in methanol) was added to each tube, except for the blank plasma.
- Alkalinization: 50 μ L of 1M sodium hydroxide was added to each tube and vortexed for 30 seconds to alkalinize the sample.
- Extraction: 1 mL of methyl tert-butyl ether (MTBE) was added as the extraction solvent. The tubes were then vortexed for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
- Separation and Evaporation: The upper organic layer was transferred to a new set of tubes and evaporated to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: The dried residue was reconstituted in 100 μ L of the mobile phase (50:50 acetonitrile:10 mM ammonium formate).

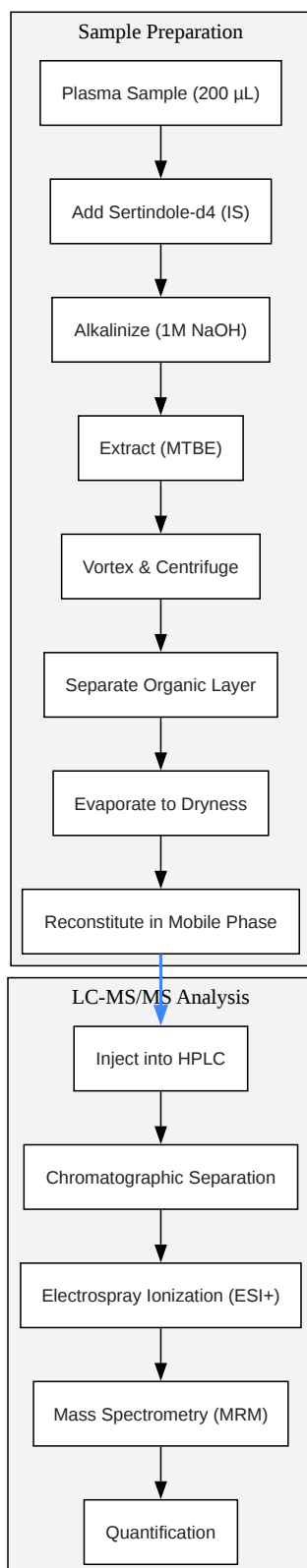
LC-MS/MS Instrumentation and Conditions

- Liquid Chromatography: A standardized HPLC system was used with a C18 analytical column (e.g., 2.1 x 50 mm, 3.5 μ m).
 - Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5)
 - Mobile Phase B: Acetonitrile
 - Gradient: A linear gradient from 30% to 90% B over 3 minutes.
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 10 μ L

- Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode was used.
 - Ionization Mode: ESI Positive
 - MRM Transitions:
 - Sertindole: Q1 441.2 -> Q3 238.1
 - **Sertindole-d4**: Q1 445.2 -> Q3 242.1
 - Source Parameters: Standardized settings for capillary voltage, source temperature, and gas flows were used across all laboratories.

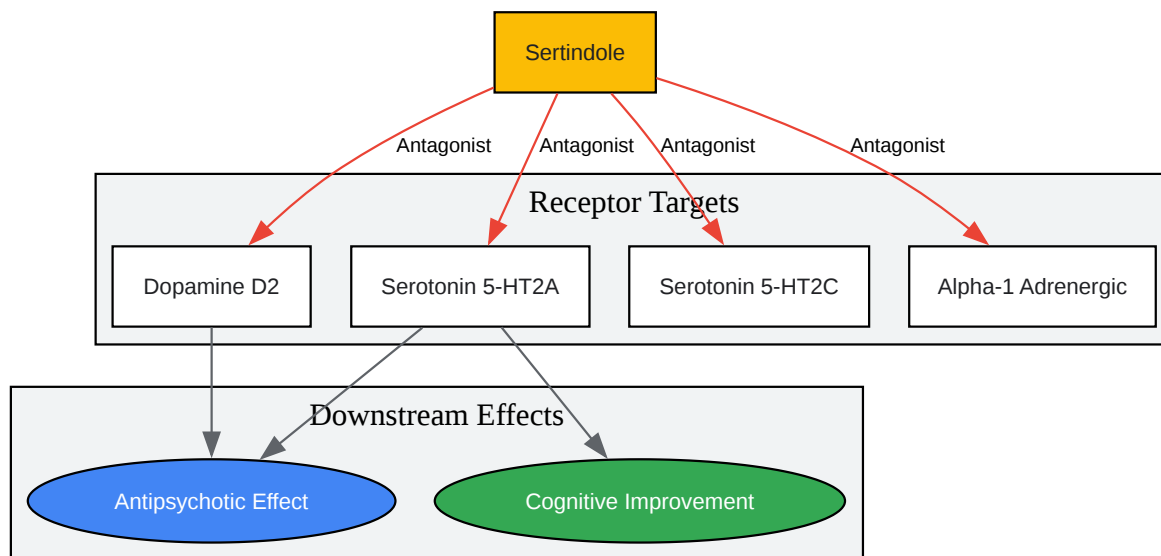
Workflow and Pathway Visualizations

The following diagrams illustrate the standardized experimental workflow and a simplified representation of Sertindole's primary mechanism of action.



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Caption: Standardized workflow for the bioanalysis of Sertindole.



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Caption: Simplified signaling pathway for Sertindole.

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